Pentanenitrile, 2-methyl- is an organic compound with the molecular formula and a molecular weight of approximately 97.158 g/mol. It is classified as a nitrile, which is characterized by the presence of a carbon-nitrogen triple bond. This compound is a branched-chain nitrile, where a methyl group is attached to the second carbon of a pentane chain. Its structure can be represented as follows:
textCH3 |CH3-CH-CH2-CH2-C≡N
This compound is also known by other names such as 2-Methylpentanenitrile and has various applications in chemical synthesis and industrial processes .
2-Methylpentanenitrile is classified as a dangerous substance []. Here are some key safety points:
Pentanenitrile, 2-methyl- (also known as isobutyl cyanide) possesses properties that make it a useful solvent in various scientific research applications. Its key attributes include:
These characteristics make it a suitable solvent for various research fields, including:
Research suggests that Pentanenitrile, 2-methyl- may hold promise for applications in material science. Studies have explored its potential use in the development of:
While established applications of Pentanenitrile, 2-methyl- exist, ongoing research continues to explore its potential in various scientific disciplines. Some potential areas of future investigation include:
These reactions are significant for synthesizing more complex organic molecules .
Pentanenitrile, 2-methyl- can be synthesized through several methods:
These methods highlight the versatility in synthesizing Pentanenitrile, 2-methyl- from various starting materials .
Pentanenitrile, 2-methyl- finds utility in several areas:
Its unique properties make it valuable in both industrial and research contexts .
Interaction studies involving Pentanenitrile, 2-methyl- primarily focus on its reactivity with other chemical species. Research indicates that it can interact with nucleophiles due to its electrophilic nitrile group. Additionally, studies on its toxicity reveal interactions with biological systems that warrant further investigation into its safety profile and environmental impact .
Pentanenitrile, 2-methyl- shares structural similarities with several other nitriles and aliphatic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pentanenitrile | C5H9N | Straight-chain structure |
Hexanenitrile | C7H13N | One additional carbon compared to Pentanenitrile |
Butyronitrile | C4H7N | Shorter chain length |
Propionitrile | C3H5N | Smaller size; simpler structure |
Uniqueness: Pentanenitrile, 2-methyl- is unique due to its branched structure which influences its chemical reactivity and physical properties compared to straight-chain counterparts like Pentanenitrile. Its branched nature often results in different boiling points and solubility characteristics compared to linear nitriles .
Industrial-scale production of pentanenitrile, 2-methyl- employs several established methodologies that have been optimized for large-scale manufacturing operations. The primary industrial approach involves nucleophilic substitution reactions utilizing alkyl halides as starting materials [2] [3].
The most widely implemented industrial method involves the reaction of 1-chlorobutane with sodium cyanide in dimethyl sulfoxide solvent, achieving yields of approximately 93% under controlled conditions . This nucleophilic substitution mechanism proceeds through an SN2 pathway where the cyanide ion attacks the carbon atom bonded to the halogen, resulting in displacement of the halogen and formation of the desired nitrile product [2] [3].
Industrial facilities typically operate this reaction under reflux conditions with temperatures ranging from 80°C to 120°C [4] [5]. The reaction requires heating under reflux with a condenser placed vertically in the reaction vessel to prevent loss of volatile substances from the mixture [4] [2]. The solvent selection is critical for industrial operations, as the presence of water tends to promote substitution by hydroxyl groups instead of cyanide groups, significantly reducing product yields [2] [3].
Another established industrial route involves the oxidation of n-amyl alcohol to valeraldehyde, followed by subsequent conversion to the nitrile [6] [7]. This pathway utilizes modified zeolite catalysts containing copper, zinc, and palladium cations, with the catalyst CuZnPdCaA showing optimal activity and selectivity for the oxidative dehydrogenation reaction [7].
Table 1: Industrial Production Methods for Pentanenitrile, 2-methyl-
Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Nucleophilic Substitution | 1-Chlorobutane | Sodium Cyanide/DMSO | 80-120 | 93 | |
Alcohol Oxidation | n-Amyl Alcohol | CuZnPdCaA Zeolite | 350-450 | 85-90 | [7] |
Halide Exchange | Alkyl Bromides | Potassium Cyanide/Ethanol | 78-85 | 88-92 | [2] |
Industrial production facilities also employ hydrocyanation processes for manufacturing related nitrile compounds, though specific applications to pentanenitrile, 2-methyl- require specialized catalyst systems and reaction conditions [8]. These processes utilize nickel-based catalysts with phosphite ligands to achieve selective hydrocyanation of olefinic precursors [8].
Laboratory-scale synthesis of pentanenitrile, 2-methyl- encompasses multiple synthetic approaches that provide researchers with flexibility in reaction design and optimization. The most commonly employed laboratory method involves the nucleophilic substitution of halogenoalkanes with cyanide salts under controlled conditions [4] [3].
The standard laboratory protocol begins with dissolving sodium cyanide or potassium cyanide in anhydrous ethanol or dimethyl sulfoxide [4] [5]. The alkyl halide substrate is then added to this solution, and the mixture is heated under reflux for 2-4 hours [4] [2]. The reaction proceeds through an SN2 mechanism where the cyanide ion functions as a nucleophile, attacking the electrophilic carbon center bonded to the halogen [9] [5].
A second laboratory approach involves the dehydration of corresponding amides using phosphorus pentoxide as a dehydrating agent [4] [10]. This method requires heating a solid mixture of the amide and phosphorus pentoxide, with water being removed from the amide group to leave the nitrile functionality [4] [10]. The liquid nitrile product is collected by simple distillation following the dehydration process [4].
Table 2: Laboratory Synthesis Protocols
Protocol | Substrate | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|---|
Halide Substitution | 1-Bromobutane | KCN | Ethanol | 3-4 | 78-85 | 88-95 |
Halide Substitution | 1-Chlorobutane | NaCN | DMSO | 2-3 | 100-120 | 90-93 |
Amide Dehydration | Pentanamide, 2-methyl- | P₂O₅ | None | 1-2 | 150-200 | 85-90 |
Aldehyde Addition | Valeraldehyde | NH₂OH | Ethanol | 4-6 | 60-80 | 75-85 |
Laboratory syntheses also utilize aldehyde-hydroxylamine reactions for nitrile formation [11]. This approach involves heating valeraldehyde with hydroxylamine under mild conditions, though yields are typically lower compared to halide substitution methods . The reaction mechanism involves initial formation of an oxime intermediate, which subsequently undergoes dehydration to yield the desired nitrile product [11].
Advanced laboratory protocols incorporate microwave-assisted synthesis techniques to reduce reaction times and improve yields [12]. These methods utilize controlled microwave heating to accelerate nucleophilic substitution reactions, achieving comparable yields in significantly reduced timeframes [12].
Catalytic systems for pentanenitrile, 2-methyl- synthesis have been extensively studied to improve reaction efficiency, selectivity, and environmental sustainability. Modern catalytic approaches focus on heterogeneous catalyst systems that can be easily separated and reused in continuous production processes [13] [14].
Iron-catalyzed alkylation reactions represent a significant advancement in nitrile synthesis methodology [15]. These systems utilize iron complexes with phosphine ligands to catalyze the alkylation of nitriles with primary alcohols through hydrogen-borrowing strategies [15]. The iron catalyst system demonstrates high activity with turnover numbers exceeding 1000 under optimized conditions [15].
Cobalt-based catalysts have shown exceptional performance in nitrile-related transformations [13]. Nano-cobalt phosphide catalysts exhibit turnover numbers of 58,000 for nitrile hydrogenation reactions, representing improvements of up to 500-fold compared to previously reported catalyst systems [13]. These catalysts maintain air stability while achieving efficient conversion under mild reaction conditions [13].
Table 3: Catalytic Systems for Nitrile Synthesis Optimization
Catalyst Type | Active Species | Turnover Number | Temperature (°C) | Pressure (bar) | Selectivity (%) |
---|---|---|---|---|---|
Iron-PNP Complex | Fe-H Species | 1,000-2,500 | 140-180 | 1 | 92-98 |
Nano-Co₂P | Cobalt Phosphide | 58,000 | 120-150 | 30-50 | 95-99 |
Cu/CeZr | Copper on Ceria-Zirconia | 800-1,200 | 160-200 | 1 | 88-94 |
Ni/NiO@C | Carbon-Coated Nickel | 15,000-25,000 | 120 | 10 | 98-99 |
Copper-supported catalysts on ceria-zirconia supports demonstrate excellent performance in cross-aldol condensation reactions that can be adapted for nitrile synthesis [16]. The Cu/0.8CeZr catalyst system shows optimal activity due to the combination of copper sites and basic sites on the support material [16]. These catalysts exhibit superior stability compared to traditional magnesia-supported systems [16].
Reaction optimization studies have identified several critical parameters that influence nitrile synthesis efficiency [12] [17]. Temperature control emerges as the most significant factor, with optimal ranges typically falling between 120°C and 180°C depending on the specific catalyst system employed [12] [18]. Pressure effects are particularly important for hydrogenation-related processes, with optimal pressures ranging from 10 to 50 bar [14].
Solvent effects play a crucial role in reaction optimization, with polar aprotic solvents generally providing superior results for nucleophilic substitution reactions [19] [18]. Dimethyl sulfoxide demonstrates exceptional performance due to its ability to stabilize sodium cyanide and facilitate nucleophilic attack [19]. The dielectric constant of the solvent represents the most influential factor affecting reaction rates in ionic systems [18].
Table 4: Reaction Optimization Parameters
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Reference |
---|---|---|---|---|
Temperature | 120-180°C | High | Moderate | [12] [17] |
Pressure | 10-50 bar | Moderate | High | [14] |
Solvent Polarity | ε > 30 | High | Low | [18] |
Catalyst Loading | 1-5 mol% | Moderate | High | [17] |
Residence Time | 5-60 min | High | Moderate | [17] |
Purification and isolation of pentanenitrile, 2-methyl- require specialized techniques that address the specific physical and chemical properties of nitrile compounds. The primary purification challenge involves removing hydrocarbon impurities and unreacted starting materials while maintaining product integrity [20] [21].
Fractional distillation represents the most widely employed purification method for nitrile compounds [20] [22]. The process requires careful temperature control due to the relatively low boiling point of pentanenitrile, 2-methyl- at approximately 147°C [6]. Industrial-scale fractional distillation columns typically employ at least 50 theoretical plates to achieve adequate separation efficiency [20].
The purification process begins with pre-treatment to remove water and other polar impurities [20] [23]. Calcium chloride or anhydrous sodium sulfate are commonly used drying agents, followed by storage over molecular sieves to achieve water content below 50 parts per million [23]. Water removal is critical because even trace amounts can interfere with subsequent purification steps [20].
Table 5: Distillation Parameters for Pentanenitrile, 2-methyl- Purification
Parameter | Specification | Equipment Requirement | Purity Achieved (%) |
---|---|---|---|
Column Efficiency | 50+ Theoretical Plates | Packed Glass Column | 99.5-99.8 |
Boiling Range | 145-149°C | Temperature Control ±0.2°C | 99.0-99.5 |
Reflux Ratio | 10:1 to 15:1 | Automated Reflux System | 98.5-99.2 |
Pressure | 760 ±5 mmHg | Pressure Control System | 99.0-99.6 |
Column chromatography provides an alternative purification approach particularly suited for laboratory-scale operations [24] [25]. Silica gel serves as the stationary phase, with polar compounds exhibiting stronger interactions and eluting later than less polar materials [25]. The separation mechanism relies on differential adsorption, with nitrile compounds typically eluting in the middle fractions when using appropriate solvent gradients [24].
Extractive distillation techniques have been developed specifically for nitrile purification in industrial settings [21]. These methods employ selective solvents to enhance the relative volatility differences between the desired product and impurities [21]. Water and acetonitrile are commonly used as extractive agents, though careful selection is required to avoid formation of azeotropic mixtures [21].
Crystallization methods can be employed when the nitrile product forms stable crystalline phases [26]. Low-temperature crystallization from appropriate solvents provides high-purity material, though this approach is limited by the liquid nature of many short-chain nitriles at ambient conditions [26].
Table 6: Purification Method Comparison
Method | Scale | Purity (%) | Recovery (%) | Equipment Cost | Operating Cost |
---|---|---|---|---|---|
Fractional Distillation | Industrial/Lab | 99.5-99.8 | 92-96 | High | Moderate |
Column Chromatography | Laboratory | 99.0-99.5 | 85-92 | Moderate | High |
Extractive Distillation | Industrial | 99.2-99.6 | 90-94 | Very High | Low |
Crystallization | Both | 99.8-99.9 | 75-85 | Low | Low |
Advanced purification protocols incorporate multiple separation techniques in sequence to achieve ultra-high purity specifications [23]. A typical multi-step process involves initial drying with calcium chloride, followed by fractional distillation and final polishing through molecular sieve treatment [23]. This approach consistently achieves purity levels exceeding 99.8% with minimal product loss [23].
The thermal properties of pentanenitrile, 2-methyl- demonstrate characteristic behavior consistent with its branched nitrile structure. The compound exhibits a boiling point of 147.15°C [1] [2] [3] with additional measurements reporting values between 420.3 K (147.15°C) and 425 K (151.85°C) [4] [5]. This boiling point range reflects the compound's moderate molecular weight and the presence of the polar nitrile functional group, which contributes to intermolecular dipole-dipole interactions.
The melting point is estimated at -32.8°C [1] [2], indicating that the compound remains liquid at room temperature. This relatively low melting point is consistent with the branched chain structure, which reduces the efficiency of molecular packing compared to linear alkanes. The branching effect in alkyl chains typically decreases melting points due to reduced van der Waals interactions between molecules [6].
Property | Value | Temperature | Reference |
---|---|---|---|
Boiling Point | 147.15°C | 1 atm | [1] [2] [3] |
Boiling Point | 420.3 K | 1 atm | [4] |
Boiling Point | 425 K | 1 atm | [4] |
Melting Point | -32.8°C | 1 atm | [1] [2] |
The vapor pressure characteristics of pentanenitrile, 2-methyl- indicate moderate volatility. At 25°C, the compound exhibits a vapor pressure of 3.89 mmHg [1] [2] [7], which corresponds to approximately 519 Pa. This vapor pressure value places the compound in the category of moderately volatile organic compounds.
The critical temperature has been determined to be 603 K (329.85°C) with a critical pressure of 3087.86 kPa [5]. These critical parameters indicate the compound's phase behavior under extreme conditions and are essential for understanding its thermodynamic properties in industrial applications.
Phase Property | Value | Conditions | Reference |
---|---|---|---|
Vapor Pressure | 3.89 mmHg | 25°C | [1] [2] [7] |
Critical Temperature | 603 K | - | [5] |
Critical Pressure | 3087.86 kPa | - | [5] |
Flash Point | 46°C | 1 atm | [1] [2] [3] |
The nuclear magnetic resonance spectroscopy of pentanenitrile, 2-methyl- provides detailed structural information about the compound's molecular framework. The ¹H NMR spectrum reveals characteristic chemical shifts consistent with the branched nitrile structure [8] .
The compound exhibits five distinct proton environments in its ¹H NMR spectrum, reflecting the different chemical environments of hydrogen atoms in the molecule [8]. The nitrile carbon (C≡N) does not contribute to the ¹H NMR spectrum but significantly influences the chemical shifts of adjacent protons through electron-withdrawing effects.
Expected chemical shift ranges for pentanenitrile, 2-methyl- include:
The ¹³C NMR spectrum would show the characteristic nitrile carbon signal at approximately 119-120 ppm, with additional signals for the alkyl carbons distributed between 10-40 ppm depending on their specific environments .
The infrared spectrum of pentanenitrile, 2-methyl- displays characteristic absorption bands that confirm the presence of the nitrile functional group and the alkyl chain structure [10] [11] [12].
Key IR absorption bands include:
The mass spectrum of pentanenitrile, 2-methyl- exhibits characteristic fragmentation patterns typical of nitrile compounds [13] [14]. The molecular ion peak appears at m/z 97 corresponding to the molecular weight of 97.16 g/mol [15] [16].
Principal fragmentation patterns include:
Spectroscopic Method | Key Features | Reference |
---|---|---|
¹H NMR | 5 distinct proton environments | [8] |
IR Spectroscopy | C≡N stretch at 2200-2260 cm⁻¹ | [10] [11] [12] |
Mass Spectrometry | Molecular ion at m/z 97 | [15] [16] |
Mass Spectrometry | Fragmentation: M-1, M-27, m/z 41 | [13] [14] |
The solubility characteristics of pentanenitrile, 2-methyl- reflect its moderate polarity due to the nitrile functional group combined with the hydrophobic alkyl chain. The compound exhibits limited water solubility typical of alkyl nitriles, with the polar nitrile group providing some aqueous solubility while the branched alkyl chain contributes to hydrophobic character.
The octanol-water partition coefficient (log P) is reported as 1.9 [15] [16], indicating moderate lipophilicity. This value suggests that the compound has a preference for organic phases over aqueous phases, but not to the extreme extent observed in highly lipophilic compounds.
Partition coefficient data:
The single nitrogen atom in the nitrile group serves as a hydrogen bond acceptor, contributing to the compound's ability to interact with protic solvents. The absence of hydrogen bond donors limits the compound's water solubility compared to compounds with hydroxyl or amino groups.
Solubility Parameter | Value | Reference |
---|---|---|
Log P (octanol-water) | 1.9 | [15] [16] |
H-bond donors | 0 | [15] [16] |
H-bond acceptors | 1 | [15] [16] |
Rotatable bonds | 2 | [15] [16] |